6-(Hydroxymethyl)-4-phenylchroman-2-ol

Catalog No.
S3319239
CAS No.
959624-24-9
M.F
C16H16O3
M. Wt
256.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Hydroxymethyl)-4-phenylchroman-2-ol

CAS Number

959624-24-9

Product Name

6-(Hydroxymethyl)-4-phenylchroman-2-ol

IUPAC Name

6-(hydroxymethyl)-4-phenyl-3,4-dihydro-2H-chromen-2-ol

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C16H16O3/c17-10-11-6-7-15-14(8-11)13(9-16(18)19-15)12-4-2-1-3-5-12/h1-8,13,16-18H,9-10H2

InChI Key

DRPFJHGJDRIHLZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1C(C2=C(C=CC(=C2)CO)OC1O)C3=CC=CC=C3

The exact mass of the compound 6-(Hydroxymethyl)-4-phenylchroman-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-(Hydroxymethyl)-4-phenylchroman-2-ol (CAS 959624-24-9) is a cyclic hemiacetal intermediate utilized in the commercial synthesis of antimuscarinic active pharmaceutical ingredients, most notably fesoterodine [1]. Structurally characterized by a phenylchroman core with a 6-position hydroxymethyl substitution, this compound exists in equilibrium with its open-chain hydroxy-aldehyde tautomer [1]. In industrial procurement, it is sourced either as a direct precursor for reductive amination to yield desfesoterodine (5-hydroxymethyl tolterodine) or as a strictly characterized analytical reference standard (Fesoterodine Impurity 31) for API quality control [1]. Procuring this advanced intermediate allows manufacturers to bypass cryogenic reduction steps associated with its lactone precursors, streamlining the production of complex chiral amines [1].

Substituting 6-(Hydroxymethyl)-4-phenylchroman-2-ol with closely related analogs, such as 4-phenylchroman-2-ol (the tolterodine intermediate) or the upstream lactone (6-(hydroxymethyl)-4-phenylchroman-2-one), fails in fesoterodine manufacturing [1]. The absence of the 6-hydroxymethyl group in the tolterodine analog eliminates the specific site required for the formation of the isobutyrate prodrug ester, fundamentally altering the drug's pharmacokinetic profile [1]. Furthermore, attempting to substitute this hemiacetal with the upstream lactone forces the manufacturer to perform an in-house partial reduction (e.g., using DIBAL-H)[1]. This reduction is difficult to scale, as over-reduction to the diol or incomplete reaction directly compromises the yield of the subsequent reductive amination step, making direct procurement of the hemiacetal a practical requirement for maintaining process efficiency [1].

Elimination of Cryogenic Lactone Reduction Steps in API Scale-Up

In the synthesis of fesoterodine, the traditional route involves the reduction of 6-(hydroxymethyl)-4-phenylchroman-2-one (the lactone) to the corresponding hemiacetal [1]. This step typically requires stoichiometric amounts of DIBAL-H at cryogenic temperatures (0 °C to -78 °C) to prevent over-reduction to the diol [1]. Procuring 6-(Hydroxymethyl)-4-phenylchroman-2-ol directly eliminates this bottleneck [2]. Comparative process analyses show that utilizing the pre-formed hemiacetal for direct reductive amination with diisopropylamine achieves conversion yields exceeding 85%, while bypassing the 15-20% yield loss and high energy costs associated with the cryogenic lactone reduction step[REFS-1, REFS-2].

Evidence DimensionProcess yield and cryogenic requirement
Target Compound Data>85% yield via direct reductive amination (ambient to mild heating)
Comparator Or BaselineIn-house lactone reduction (requires -78 °C to 0 °C, ~15-20% yield loss)
Quantified DifferenceElimination of cryogenic cooling and ~15-20% improvement in overall step yield
ConditionsIndustrial scale-up synthesis of desfesoterodine

Bypassing the DIBAL-H reduction step significantly lowers manufacturing costs, reduces safety hazards, and shortens the API production cycle.

Regioselective Reductive Amination Efficiency

The cyclic hemiacetal structure of 6-(Hydroxymethyl)-4-phenylchroman-2-ol provides a structural reservoir for the reactive open-chain hydroxy-aldehyde tautomer [1]. When subjected to reductive amination with N,N-diisopropylamine, the equilibrium shifts dynamically to yield the desired 3,3-diphenylpropylamine derivative (desfesoterodine)[1]. Patent literature demonstrates that using the hemiacetal with catalytic hydrogenation (e.g., H2/Pd-C) achieves highly regioselective amination without degrading the sensitive 6-hydroxymethyl group[1]. In contrast, attempting to use fully open-chain synthetic equivalents often leads to competitive side reactions, including polymerization or premature oxidation of the primary alcohol, which can reduce the final amine yield by up to 30%[1].

Evidence DimensionAmination yield and intermediate stability
Target Compound DataCyclic hemiacetal (>80% amination yield)
Comparator Or BaselineOpen-chain hydroxy-aldehyde equivalents (<50-60% yield due to polymerization/oxidation)
Quantified DifferenceUp to 30% higher yield during C-N bond formation
ConditionsReductive amination with N,N-diisopropylamine and H2/Pd-C

The structural configuration of the cyclic hemiacetal ensures high batch-to-batch reproducibility and minimizes the formation of complex polymeric impurities during API synthesis.

Analytical Benchmark for API Impurity Profiling (Fesoterodine Impurity 31)

Beyond its use as a building block, 6-(Hydroxymethyl)-4-phenylchroman-2-ol is a required regulatory standard, officially designated as Fesoterodine Impurity 31 . During the shelf-life of fesoterodine fumarate, hydrolysis of the isobutyrate ester and subsequent cyclization can regenerate this chroman-2-ol derivative . Analytical studies require the procurement of high-purity (>98%) 6-(Hydroxymethyl)-4-phenylchroman-2-ol to calibrate HPLC/LC-MS methods for stability testing . Using generic chromanol standards fails to provide the exact retention time and mass fragmentation (m/z 256.3) required by ICH guidelines for quantifying this specific degradation pathway in commercial API batches.

Evidence DimensionAnalytical specificity for API degradation
Target Compound DataExact m/z 256.3 match and specific retention time
Comparator Or BaselineGeneric chromanol standards (Incorrect mass and retention time)
Quantified Difference100% specific identification of Fesoterodine Impurity 31 vs. 0% applicability for generic standards
ConditionsHPLC/LC-MS stability testing of fesoterodine fumarate

Procurement of the exact compound is legally and technically mandated for regulatory submissions and stability profiling of fesoterodine drug products.

Commercial API Manufacturing

Used as the primary advanced intermediate for the large-scale synthesis of fesoterodine fumarate, enabling direct reductive amination and bypassing hazardous lactone reduction steps [1].

Chiral Resolution and Asymmetric Synthesis

Utilized in process chemistry research to develop dynamic kinetic resolution methods or asymmetric reductive aminations to isolate the pharmacologically active (R)-enantiomer of 3,3-diphenylpropylamines [1].

Regulatory Quality Control and Stability Testing

Procured as an analytical reference standard (Fesoterodine Impurity 31) for HPLC and LC-MS calibration to monitor API degradation and ensure compliance with ICH guidelines .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

256.109944368 Da

Monoisotopic Mass

256.109944368 Da

Heavy Atom Count

19

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

959624-24-9

Dates

Last modified: 08-19-2023

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